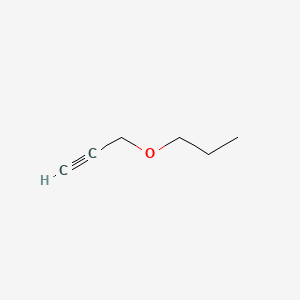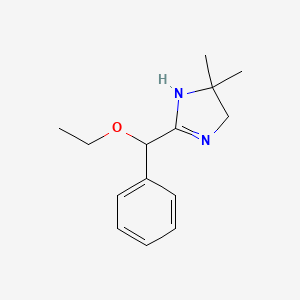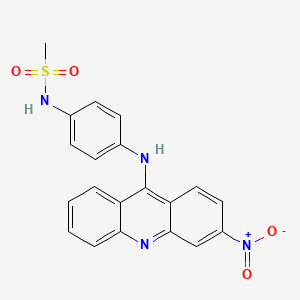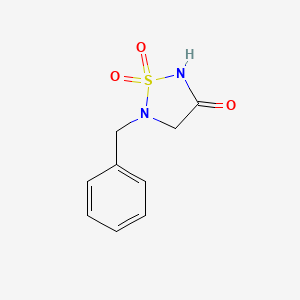![molecular formula C12H18O3 B13944744 [2-(2-Ethoxyethoxy)ethoxy]benzene CAS No. 64057-86-9](/img/structure/B13944744.png)
[2-(2-Ethoxyethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Ethoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C12H18O3. It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the production of paints, coatings, and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethoxyethoxy)ethoxy]benzene typically involves the reaction of benzene with ethylene oxide and ethanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions usually involve the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced by the ethoxylation of ethanol. This process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst, typically a strong acid or base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Ethoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[2-(2-Ethoxyethoxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, and other chemical products
Mécanisme D'action
The mechanism of action of [2-(2-Ethoxyethoxy)ethoxy]benzene involves its ability to interact with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of different chemical species. It can also participate in chemical reactions, forming intermediates and products that influence the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but contains an additional hydroxyl group.
Ethoxybenzene: Lacks the ethoxyethoxy groups, making it less soluble in polar solvents
Uniqueness
[2-(2-Ethoxyethoxy)ethoxy]benzene is unique due to its combination of ethoxyethoxy groups and a benzene ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
64057-86-9 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)ethoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-2-13-8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Clé InChI |
VOLUQLBPFZVGEH-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)

![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)


![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)


